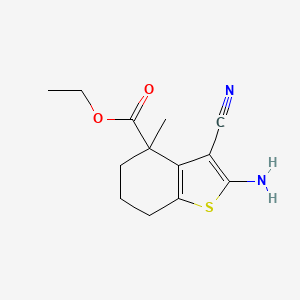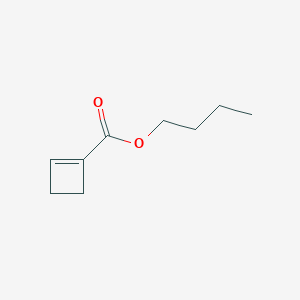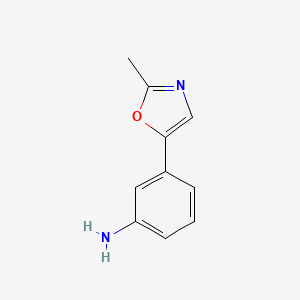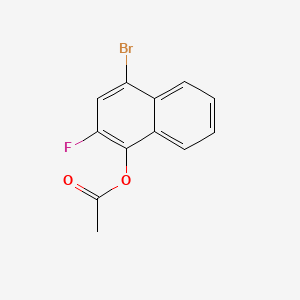
4-Bromo-2-fluoro-1-naphthyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-1-naphthyl Acetate is an organic compound that belongs to the class of naphthyl acetates. It is characterized by the presence of bromine and fluorine atoms attached to the naphthalene ring, which is further esterified with acetic acid. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-1-naphthyl Acetate typically involves the bromination and fluorination of naphthalene derivatives followed by esterification. One common method includes:
Bromination: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Fluorination: The brominated naphthalene is then subjected to fluorination using a fluorinating agent such as Selectfluor.
Esterification: The resulting 4-bromo-2-fluoro-1-naphthol is esterified with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination and fluorination processes followed by esterification under controlled conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted naphthyl acetates are formed.
Oxidation Products: Oxidized derivatives such as naphthoquinones.
Reduction Products: Reduced derivatives like naphthols.
Hydrolysis Products: Naphthoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-1-naphthyl Acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluoro-1-naphthyl Acetate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various chemical reactions. The ester group facilitates its incorporation into larger molecular frameworks. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophiles.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1-naphthyl Acetate: Lacks the fluorine atom, resulting in different reactivity and applications.
2-Fluoro-1-naphthyl Acetate: Lacks the bromine atom, affecting its chemical properties and uses.
4-Chloro-2-fluoro-1-naphthyl Acetate: Contains chlorine instead of bromine, leading to variations in reactivity and applications.
Uniqueness: 4-Bromo-2-fluoro-1-naphthyl Acetate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity patterns. This dual substitution enhances its versatility in organic synthesis and research applications.
Eigenschaften
Molekularformel |
C12H8BrFO2 |
|---|---|
Molekulargewicht |
283.09 g/mol |
IUPAC-Name |
(4-bromo-2-fluoronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H8BrFO2/c1-7(15)16-12-9-5-3-2-4-8(9)10(13)6-11(12)14/h2-6H,1H3 |
InChI-Schlüssel |
QUCJPBADRPDJKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C2=CC=CC=C21)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


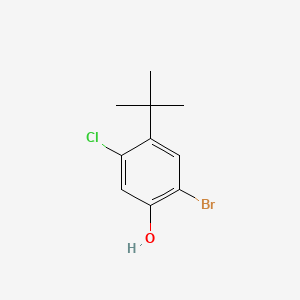
![2-[(5-Bromo-2-chloro-4-pyrimidinyl)amino]ethanesulfonamide](/img/structure/B13687857.png)






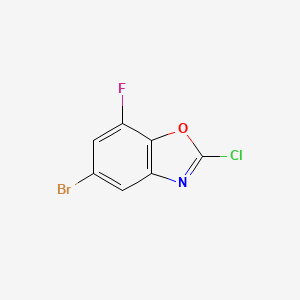
![N-[4-[N-[(2R,3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyl]-N-isobutylsulfamoyl]phenyl]acetamide](/img/structure/B13687898.png)
